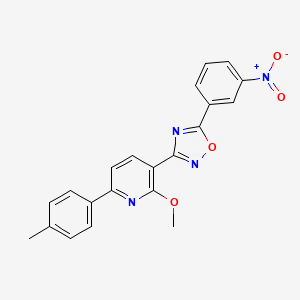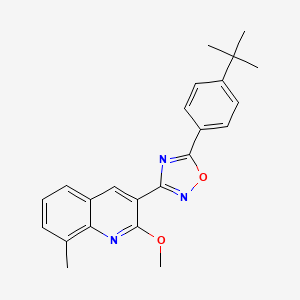
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxy-6-(p-tolyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTP-131 and is a member of the oxadiazole family.
Wirkmechanismus
MTP-131 exerts its effects through the regulation of mitochondrial function. It has been found to target the mitochondrial electron transport chain and prevent the production of reactive oxygen species (ROS) that can cause damage to mitochondrial DNA and proteins. MTP-131 also enhances the activity of mitochondrial enzymes that are involved in energy production, which can improve cellular metabolism.
Biochemical and Physiological Effects:
MTP-131 has been found to have a wide range of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and enhance cellular metabolism. MTP-131 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MTP-131 has been found to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MTP-131 in lab experiments is its ability to target mitochondrial function, which is crucial in maintaining cellular homeostasis. MTP-131 is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using MTP-131 is its potential toxicity at high concentrations. Therefore, careful dose optimization is required to ensure its safety and efficacy in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on MTP-131. One area of interest is the development of MTP-131 as a potential therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is the investigation of the potential synergistic effects of MTP-131 with other drugs or compounds. Additionally, the development of novel derivatives of MTP-131 with improved pharmacological properties is also an area of interest for future research.
Conclusion:
In conclusion, MTP-131 is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to target mitochondrial function and exhibit antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases. However, further research is required to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of MTP-131 involves the reaction of 2-methoxy-6-(p-tolyl)pyridine-3-carboxylic acid hydrazide with 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with phosphorus oxychloride to form the oxadiazole ring. The final product is obtained by purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
MTP-131 has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. MTP-131 has also been found to have a protective effect against oxidative stress-induced damage to mitochondria, which is crucial in maintaining cellular homeostasis.
Eigenschaften
IUPAC Name |
3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-13-6-8-14(9-7-13)18-11-10-17(21(22-18)28-2)19-23-20(29-24-19)15-4-3-5-16(12-15)25(26)27/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOZGJUVYHZCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)





![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7718062.png)

![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)



